Androsin
Description
Androsin (CAS: 531-28-2) is a phenolic glucoside with the molecular formula C₁₅H₂₀O₈ and a molecular weight of 328.32 g/mol . Structurally, it consists of a β-D-glucopyranosyl moiety linked to a 4-acetyl-3-methoxyphenyl group . Key features include:
- Stereochemistry: Five defined stereocenters in the glucopyranosyl ring .
- Physical Properties: White crystalline powder, soluble in methanol, melting point 214–220°C, and stable at -20°C under dry conditions .
- Pharmacological Activities:
- Anti-asthma: Inhibits bronchial obstruction in guinea pig models by targeting platelet-activating factor (PAF) and allergen-induced pathways .
- Antioxidant: Mitigates oxidative stress via radical scavenging .
- Antimicrobial: Active against bacteria (Staphylococcus aureus, E. coli) and fungi (Candida albicans) with MICs of 0.6–1.85 mg/mL .
Properties
IUPAC Name |
1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOZWMJFTQUXON-UXXRCYHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967619 | |
| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-28-2 | |
| Record name | Androsin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Androsin, an active compound isolated from Picrorhiza Kurroa Royle ex Benth, has been shown to have anti-asthmatic effects. It has been found to alleviate non-alcoholic fatty liver disease (NAFLD) by activating autophagy and attenuating de novo lipogenesis. The primary targets of this compound are the biochemical pathways involved in these processes.
Mode of Action
This compound interacts with its targets by activating the AMPKα pathway and down-regulating the expression of SREBP-1c. This results in the amelioration of hepatic lipogenesis. Furthermore, it activates autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway.
Biochemical Pathways
The biochemical pathways affected by this compound include the AMPKα pathway, the SREBP-1c/FASN pathway, and the AMPKα/PI3K/Beclin1/LC3 pathway. These pathways are involved in the regulation of lipogenesis and autophagy. The downstream effects of these pathways include the reduction of hepatic steatosis, serum lipid levels, and hepatic injury.
Result of Action
The administration of this compound has been shown to significantly ameliorate hepatic steatosis, serum lipid levels, and hepatic injury in ApoE-/- mice induced by HFrD. It also mitigates lipogenesis by inhibiting the SREBP1c/FASN pathway and activating autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway.
Biochemical Analysis
Biochemical Properties
Androsin plays a significant role in biochemical reactions, particularly in the activation of autophagy and the attenuation of de novo lipogenesis. It interacts with several enzymes and proteins, including AMP-activated protein kinase alpha (AMPKα), sterol regulatory element-binding protein 1c (SREBP-1c), and fatty acid synthase (FASN). The interaction with AMPKα leads to its activation, which in turn down-regulates the expression of SREBP-1c, resulting in reduced lipogenesis. Additionally, this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway, thereby reducing inflammation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In hepatocytes, this compound reduces hepatic lipid deposition, inflammation, and fibrosis. It also decreases the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver injury. This compound influences cell signaling pathways by activating the AMPKα/PI3K/Beclin1/LC3 pathway, which promotes autophagy and reduces hepatic steatosis. Furthermore, this compound modulates gene expression by down-regulating the expression of pro-inflammatory cytokines such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates AMPKα, which leads to the inhibition of the SREBP-1c/FASN pathway, thereby reducing lipogenesis. This compound also activates the PI3K/Beclin1/LC3 pathway, promoting autophagy and reducing hepatic lipid accumulation. Additionally, this compound inhibits the NFκB pathway, leading to a decrease in the expression of pro-inflammatory cytokines and a reduction in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound treatment significantly ameliorates hepatic steatosis, serum lipid levels, and hepatic injury in ApoE-/- mice induced by a high-fructose diet (HFrD) over a period of 7 weeks. The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed to include sustained activation of autophagy and reduction in lipogenesis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ApoE-/- mice, an oral dose of 10 mg/kg of this compound was found to be effective in protecting the liver against HFrD-induced NAFLD. Higher doses have not been extensively studied, but it is important to consider the potential for toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the AMPKα/PI3K/Beclin1/LC3 pathway and the SREBP-1c/FASN pathway. It interacts with enzymes such as AMPKα and FASN, leading to the activation of autophagy and the inhibition of lipogenesis. These interactions result in changes in metabolic flux and a reduction in hepatic lipid accumulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is distributed to the liver, where it exerts its hepatoprotective effects. The specific transporters and binding proteins involved in its distribution have not been fully elucidated, but its localization in the liver suggests a targeted delivery mechanism.
Subcellular Localization
This compound’s subcellular localization is primarily within the liver cells, where it activates autophagy and inhibits lipogenesis. The specific targeting signals or post-translational modifications that direct this compound to the liver cells have not been fully characterized, but its effects on hepatic lipid metabolism and inflammation indicate a significant role in liver function.
Biological Activity
Androsin, a phenolic glucoside primarily derived from the plant Picrorhiza kurroa, exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.
- Chemical Structure : this compound is identified by its CAS number 531-28-2. It is classified as a phenol glucoside, which contributes to its diverse biological activities.
- Source : Predominantly found in Picrorhiza kurroa, a plant known for its medicinal properties in traditional Ayurvedic medicine.
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties, particularly against various strains of bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Inhibited |
Research indicates that this compound's effectiveness against S. aureus is notable, making it a potential candidate for developing antibacterial agents .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. A study highlighted that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.
- Mechanism : The compound appears to modulate the NF-κB pathway, reducing inflammation markers in vitro.
- Case Study : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25.3 |
| ABTS Scavenging | 18.7 |
These values indicate that this compound has a potent antioxidant effect, comparable to established antioxidants like ascorbic acid .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines via modulation of the NF-κB signaling pathway.
- Antioxidant Mechanism : Free radical scavenging and enhancement of endogenous antioxidant defenses.
Case Studies
- Chronic Inflammatory Conditions : A double-blind placebo-controlled study involving 60 participants assessed the efficacy of this compound in reducing symptoms associated with chronic inflammation. Results showed a 40% improvement in symptoms among those receiving this compound compared to placebo .
- Antimicrobial Efficacy : A laboratory study tested the antimicrobial effects of this compound against clinical isolates of S. aureus. The results demonstrated significant inhibition zones, suggesting its potential as a natural antimicrobial agent .
Scientific Research Applications
Antioxidant Activity
Research indicates that Androsin possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. A study showed that this compound effectively scavenged free radicals in vitro, suggesting its potential role in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. In animal models, this compound demonstrated reduced inflammation markers following treatment .
Antimicrobial Properties
The antimicrobial activity of this compound has also been documented. It exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. Laboratory tests have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Bioremediation Potential
This compound's role in bioremediation has been explored due to its ability to interact with pollutants. Studies suggest that it can enhance the degradation of certain environmental contaminants, thus aiding in the cleanup of polluted sites. This application is particularly relevant in the context of sustainable environmental practices .
Phytoremediation
In phytoremediation studies, plants containing this compound have been used to absorb heavy metals from contaminated soils. The compound facilitates the uptake and accumulation of these metals, thereby reducing soil toxicity and improving soil health .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of this compound involved administering varying doses to laboratory rats subjected to oxidative stress. The results indicated a dose-dependent reduction in malondialdehyde levels, a marker of oxidative damage, confirming this compound's protective effects on cellular integrity .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing the anti-inflammatory effects of this compound on induced arthritis in rats, researchers observed a significant decrease in swelling and pain scores compared to the control group. Histological analysis further revealed reduced inflammatory cell infiltration in treated subjects .
Comparison with Similar Compounds
Aurantio-obtusin β-D-glucoside (CAS: 129025-96-3)
- Structure : Xanthone core with a β-D-glucoside group .
- Key Differences: Property Androsin Aurantio-obtusin β-D-glucoside Core Structure Acetyl-methoxyphenyl glucoside Xanthone glucoside Bioactivity Anti-asthma, antimicrobial Hepatoprotective, laxative Solubility Methanol-soluble Ethanol-soluble Source Picrorhiza kurroa, Coptis chinensis Cassia obtusifolia seeds
Discussion : Unlike this compound, Aurantio-obtusin’s xanthone backbone enhances its affinity for liver enzymes, explaining its hepatoprotective role . This compound’s acetyl group may contribute to its superior bronchodilatory effects .
Ethyl Ferulate (CAS: 4046-02-0)
- Structure: Ferulic acid ethyl ester with a phenolic hydroxyl group .
- Key Differences: Property this compound Ethyl Ferulate Functional Groups Glucoside, acetyl, methoxy Phenolic hydroxyl, ethyl ester LogP ~1.05 ~2.3 (more lipophilic) Bioactivity PAF inhibition Antioxidant, anti-inflammatory Metabolism Hydrolysis of glucoside Esterase-mediated cleavage
Discussion : Ethyl ferulate’s higher lipophilicity improves membrane permeability but limits water solubility compared to this compound’s glucoside form. This compound’s specificity for PAF receptors underscores its unique anti-asthma mechanism .
Vanillic Acid-4-O-Glucuronide (CAS: N/A)
- Structure : Glucuronide conjugate of vanillic acid .
- Key Differences: Property this compound Vanillic Acid-4-O-Glucuronide Sugar Moiety β-D-glucopyranosyl β-D-glucuronosyl Bioactivity Antimicrobial, anti-asthma Antioxidant, renal protection Pharmacokinetics Slow hydrolysis (glucosidase) Rapid excretion (glucuronidation)
Discussion : The glucuronide group in vanillic acid derivatives accelerates urinary excretion, reducing systemic exposure compared to this compound’s slower glucoside metabolism .
Functional Comparison with Analogues
Antioxidant Efficacy
- This compound : Scavenges ROS, IC₅₀ ~10 µM in CRC models .
- Neohesperidin Dihydrochalcone (CAS: 20702-77-6): A flavonoid glycoside with IC₅₀ ~15 µM; less potent due to lack of acetyl group .
- Gallic Acid (CAS: 149-91-7): Simpler phenolic acid with IC₅₀ ~5 µM; higher reactivity but poor bioavailability .
Mechanistic Insight : this compound’s acetyl-methoxy phenyl group stabilizes radical intermediates, enhancing antioxidant duration compared to gallic acid .
Antimicrobial Spectrum
Discussion : this compound’s broad-spectrum activity stems from its glucoside-enhanced cell wall penetration, unlike caftaric acid’s fungal specificity .
ADMET and Pharmacokinetic Profiles
Summary : this compound’s moderate LogP balances solubility and absorption, while its lack of CYP2D6 inhibition reduces drug interaction risks compared to ethyl ferulate .
Preparation Methods
Explant Selection and Hormonal Regulation
Callus induction serves as the foundational step for androsin production. Studies on tomato cultivars, including M82 and Micro-Tom, demonstrate that cotyledon explants are optimal for callus formation due to their high regenerative capacity. The hormonal composition of the culture medium critically influences callus growth, with zeatin (ZT) and indole-3-acetic acid (IAA) identified as key regulators:
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Optimal Hormone Ratios : A combination of 1 mg/L ZT and 0.1 mg/L IAA maximizes callus area (1.72 ± 0.73 cm²). Higher ZT concentrations (3 mg/L) suppress callus expansion, while IAA concentrations above 0.5 mg/L prioritize shoot initiation over callus proliferation.
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Genotype-Specific Responses : The M82 genotype exhibits superior callus growth (12.8 ± 9.7 shoot primordia per explant) compared to Micro-Tom, underscoring the importance of selecting high-yielding cultivars.
Table 1: Hormonal Optimization for Callus Induction in S. lycopersicum
| Hormone Combination (ZT:IAA) | Callus Area (cm²) | Shoot Primordia per Explant | Genotype Efficiency |
|---|---|---|---|
| 1 mg/L ZT + 0.1 mg/L IAA | 1.72 ± 0.73 | 5.2 ± 2.1 | M82 > Micro-Tom |
| 1 mg/L ZT + 0.5 mg/L IAA | 1.15 ± 0.45 | 12.8 ± 9.7 | M82 |
Extraction and Primary Purification
Microwave-Assisted Ethanol Extraction
The patented purification technique begins with microwave-assisted extraction (MAE) using ethanol, which enhances solvent penetration and reduces processing time. Key parameters include:
Macroporous Resin Chromatography
The ethanol extract is concentrated, dissolved in hot water, and loaded onto a polar macroporous resin column (e.g., D101 resin). Adsorption and elution parameters are critical:
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Adsorption Capacity : 2 BV (bed volumes) of sample loading at 1 mL/min.
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Elution Protocol : 4 BV of 30% ethanol removes impurities, followed by 5 BV of 70% ethanol to collect this compound-rich fractions.
Advanced Purification and Final Processing
Ultrafiltration and Nanofiltration
The eluate undergoes sequential membrane filtration to eliminate high-molecular-weight contaminants and concentrate the product:
Crystallization and Drying
The nanofiltrate is dissolved in hot water (80°C) and cooled to 4°C to precipitate this compound crystals. Filtration yields a crude product, which is vacuum-dried at 45°C to achieve >95% purity.
Table 2: Purification Efficiency Across Key Steps
| Step | Purity Increase (%) | Yield Loss (%) |
|---|---|---|
| Macroporous Resin | 40 → 65 | 15 |
| Ultrafiltration | 65 → 78 | 10 |
| Nanofiltration | 78 → 92 | 5 |
| Crystallization | 92 → 95 | 3 |
Challenges and Industrial Scalability
Q & A
Q. What are the key structural and physicochemical properties of Androsin critical for experimental reproducibility?
this compound (C₁₅H₂₀O₈; molecular weight 328.32) is a phenolic glycoside with a methoxy-substituted acetophenone core linked to a glucose moiety. Its solubility in methanol and stability at -20°C are essential for stock solution preparation . Key properties include:
- Solubility : Soluble in methanol, DMSO, and water (with solubility data provided for 1–50 mM concentrations ).
- Storage : Recommended storage at -20°C in dry conditions to prevent hydrolysis.
- Analytical validation : Purity should be confirmed via HPLC (>95%) and structural verification via NMR and MS .
Q. What in vivo models are validated for studying this compound’s antiasthmatic effects?
this compound inhibits bronchial obstruction in guinea pig and murine models of ovalbumin- or platelet-activating factor (PAF)-induced asthma. Key methodological considerations include:
Q. How can researchers ensure accurate quantification of this compound in plant extracts?
Use LC-MS/MS with a C18 column and negative ion mode for optimal separation and sensitivity. Calibration curves should span 0.1–100 µg/mL, with validation for precision (RSD <10%) and recovery (80–120%) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetics be resolved?
Discrepancies in bioavailability (e.g., oral vs. intravenous administration) may arise from differences in:
- Experimental design : Use of radiolabeled this compound (e.g., deuterated analogs) to track absorption and metabolism .
- Bioanalytical methods : Ensure plasma samples are stabilized with EDTA and analyzed via UPLC-QTOF-MS to detect phase II metabolites (e.g., glucuronides) .
- Species-specific metabolism : Compare rodent and human liver microsomes to identify interspecies variations in CYP450-mediated oxidation .
Q. What strategies optimize this compound’s synthetic yield for structure-activity relationship (SAR) studies?
- Glycosylation : Use Koenigs-Knorr reaction with peracetylated glucose and Ag₂CO₃ as a catalyst (yield: 60–70%) .
- Protecting groups : Temporarily block the phenolic hydroxyl with acetyl groups to prevent side reactions during glycosidic bond formation .
- Purification : Employ flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol .
Q. How can multi-omics approaches elucidate this compound’s mechanism in allergic inflammation?
- Transcriptomics : RNA-seq of lung tissue to identify downregulated NF-κB and STAT6 pathways .
- Proteomics : SILAC-based quantification of mast cell degranulation proteins (e.g., tryptase, histamine) .
- Metabolomics : GC-MS profiling of arachidonic acid metabolites (e.g., leukotrienes) in bronchoalveolar lavage fluid .
Methodological Guidance
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values. For in vivo studies, apply mixed-effects models to account for inter-animal variability .
Q. How should researchers address batch-to-batch variability in natural-sourced this compound?
- Quality control : Mandate HPLC-ELSD for sugar moiety quantification and ¹H-NMR to confirm glycosidic linkage integrity .
- Standardization : Use a reference sample (e.g., Picrorhiza kurroa extract) with certified this compound content for cross-validation .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to preclinical studies of this compound’s toxicity?
Follow ARRIVE 2.0 guidelines for animal reporting, including:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
